molecular formula C16H13NO B14135344 2-[(Naphthalen-2-yl)amino]phenol CAS No. 3706-56-7

2-[(Naphthalen-2-yl)amino]phenol

Cat. No.: B14135344
CAS No.: 3706-56-7
M. Wt: 235.28 g/mol
InChI Key: LLHLJHHDAJYCCE-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-yl)amino]phenol is an organic compound that features a naphthalene ring system attached to an amino group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-yl)amino]phenol typically involves the condensation reaction of 2-naphthylamine with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-[(Naphthalen-2-yl)amino]phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-2-yl)amino]phenol is unique due to its combination of a naphthalene ring system with both amino and phenol functional groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

3706-56-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)phenol

InChI

InChI=1S/C16H13NO/c18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17-18H

InChI Key

LLHLJHHDAJYCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3O

Origin of Product

United States

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